Cas no 55901-96-7 (6-(4-ethylphenyl)pyridazin-3-ol)

6-(4-Ethylphenyl)pyridazin-3-ol is a pyridazine derivative with a hydroxyl group at the 3-position and a 4-ethylphenyl substituent at the 6-position. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for potential applications as a building block in heterocyclic synthesis. Its aromatic and heterocyclic framework may contribute to binding interactions in biological systems, making it a candidate for further exploration in drug discovery. The ethylphenyl moiety enhances lipophilicity, potentially improving membrane permeability. The hydroxyl group offers a site for further functionalization, enabling the development of derivatives with tailored properties for specific research or industrial applications.
6-(4-ethylphenyl)pyridazin-3-ol structure
55901-96-7 structure
Product Name:6-(4-ethylphenyl)pyridazin-3-ol
CAS No:55901-96-7
MF:C12H12N2O
MW:200.236482620239
CID:350306
PubChem ID:4448201
Update Time:2025-11-02

6-(4-ethylphenyl)pyridazin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Pyridazinone, 6-(4-ethylphenyl)-
    • 3-(4-ethylphenyl)-1H-pyridazin-6-one
    • 6-(4-ethylphenyl)pyridazin-3-ol
    • 55901-96-7
    • DTXSID10403407
    • AKOS003397778
    • AKOS005208252
    • F1967-0326
    • 6-(4-Ethyl-phenyl)-2H-pyridazin-3-one
    • BB 0242548
    • EN300-236989
    • 6-(4-ethylphenyl)-3(2H)-pyridazinone
    • 6-(4-ethylphenyl)pyridazin-3(2H)-one
    • Inchi: 1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15)
    • InChI Key: WRMGYZYIXOIATK-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(C2C=CC(=CC=2)CC)=NN1

Computed Properties

  • Exact Mass: 200.09506
  • Monoisotopic Mass: 200.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 41.46

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Additional information on 6-(4-ethylphenyl)pyridazin-3-ol

Comprehensive Guide to 6-(4-ethylphenyl)pyridazin-3-ol (CAS No. 55901-96-7): Properties, Applications, and Market Insights

6-(4-ethylphenyl)pyridazin-3-ol (CAS No. 55901-96-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyridazine derivative features a unique molecular structure combining a pyridazin-3-ol core with a 4-ethylphenyl substituent, making it valuable for various scientific applications. With the growing interest in heterocyclic compounds and their therapeutic potential, this compound has become a subject of increasing research focus.

The molecular formula of 6-(4-ethylphenyl)pyridazin-3-ol is C12H12N2O, with a molecular weight of 200.24 g/mol. Its chemical structure consists of a pyridazine ring (a six-membered ring with two nitrogen atoms) substituted at the 6-position by a 4-ethylphenyl group and bearing a hydroxyl group at the 3-position. This particular arrangement contributes to its interesting physicochemical properties, including moderate water solubility and stability under normal conditions.

In pharmaceutical research, 6-(4-ethylphenyl)pyridazin-3-ol serves as an important chemical intermediate for developing novel drug candidates. Recent studies have explored its potential as a building block for kinase inhibitors, which are crucial in cancer treatment research. The compound's ability to interact with biological targets makes it valuable for medicinal chemistry applications, particularly in the development of small molecule therapeutics.

The agrochemical industry has shown interest in pyridazine derivatives like 6-(4-ethylphenyl)pyridazin-3-ol for their potential as plant growth regulators and pest control agents. Researchers are investigating its structure-activity relationships to develop more effective and environmentally friendly crop protection solutions. This aligns with current market demands for sustainable agriculture chemicals that minimize environmental impact while maintaining efficacy.

From a synthetic chemistry perspective, 6-(4-ethylphenyl)pyridazin-3-ol offers interesting possibilities for structure-activity relationship studies. Chemists can modify its structure to create analogs with potentially enhanced biological activities or altered physical properties. The compound's relatively simple structure yet diverse reactivity makes it a versatile starting material for various organic synthesis applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the interactions of 6-(4-ethylphenyl)pyridazin-3-ol with biological targets. These in silico studies help predict the compound's behavior and optimize its structure for specific applications, significantly accelerating the drug discovery process. This approach is particularly valuable in the current era of AI-driven drug development.

The global market for specialty chemical intermediates like 6-(4-ethylphenyl)pyridazin-3-ol is experiencing steady growth, driven by increasing R&D investments in pharmaceuticals and agrochemicals. Market analysts project continued demand for such fine chemicals, especially in emerging economies where local production capabilities are expanding. Quality standards and regulatory compliance remain critical factors in this market segment.

Researchers working with 6-(4-ethylphenyl)pyridazin-3-ol should consider its proper handling and storage conditions to maintain stability. While not classified as hazardous under normal circumstances, standard laboratory safety protocols should be followed when handling this chemical. Proper storage in a cool, dry environment away from strong oxidizers is recommended to preserve its quality over time.

Analytical characterization of 6-(4-ethylphenyl)pyridazin-3-ol typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods help verify the compound's purity and identity, which is crucial for research applications. Recent advances in analytical instrumentation have improved the detection and quantification of such compounds at lower concentrations.

Future research directions for 6-(4-ethylphenyl)pyridazin-3-ol may include exploring its potential in material science applications or as a precursor for functional materials. The compound's aromatic system and hydrogen-bonding capabilities make it interesting for developing novel materials with specific electronic or optical properties. Such applications align with current trends in smart materials development.

For researchers sourcing 6-(4-ethylphenyl)pyridazin-3-ol, it's important to work with reputable suppliers who can provide proper documentation including certificates of analysis and material safety data sheets. The compound is typically available in research quantities from specialty chemical providers, with custom synthesis options for larger-scale requirements. Recent supply chain improvements have enhanced the availability of such niche chemicals.

In conclusion, 6-(4-ethylphenyl)pyridazin-3-ol (CAS No. 55901-96-7) represents an important chemical building block with diverse potential applications in pharmaceutical and agrochemical research. Its unique structural features continue to inspire scientific investigations, particularly in the context of modern drug discovery and sustainable agriculture. As research methodologies advance, this compound may reveal additional valuable properties and applications in various scientific fields.

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